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Compound of Interest

Compound Name: 6-Amino-2-methoxynicotinic Acid

Cat. No.: B2689246

Introduction

6-Amino-2-methoxynicotinic acid is a substituted pyridine derivative of significant interest in
pharmaceutical and chemical research. As a key building block, its purity and structural integrity
are paramount for the synthesis of active pharmaceutical ingredients (APIs) and other complex
molecules. Ensuring the identity, purity, and stability of this compound requires a multi-faceted
analytical approach. This document provides a comprehensive guide with detailed protocols for
the characterization of 6-Amino-2-methoxynicotinic acid using modern analytical techniques.
The methodologies are designed for researchers, quality control analysts, and drug
development professionals who require robust and reliable data.

The protocols herein are grounded in established analytical principles and offer explanations
for critical experimental choices, ensuring that the described methods are scientifically sound
and reproducible.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.
6-Amino-2-methoxynicotinic acid is an amphoteric compound, possessing both a basic
amino group and an acidic carboxylic acid group, which dictates its behavior in different
analytical systems.
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Property Value Source
Chemical Formula C7HsN20s3 [1]
Molecular Weight 168.15 g/mol [1]

6-amino-2-methoxypyridine-3-
IUPAC Name ] ] [1]
carboxylic acid

CAS Number 1060806-77-0 [1][2]
Typically an off-white to yellow
Appearance
powder
N Soluble in DMSO, Methanol;
Solubility

Sparingly soluble in water

Chromatographic Methods for Purity and Identity

Chromatographic techniques are the cornerstone for assessing the purity of chemical
compounds. For 6-Amino-2-methoxynicotinic acid, High-Performance Liquid
Chromatography (HPLC) is ideal for quantification and purity assessment, while Liquid
Chromatography-Mass Spectrometry (LC-MS) provides definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating the target compound
from potential impurities. The presence of an aromatic pyridine ring allows for sensitive
detection using a UV-Vis detector.[3] The key to a robust method is controlling the mobile
phase pH to ensure consistent ionization of the amino and carboxylic acid functional groups,
which directly impacts retention time and peak shape.
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Caption: HPLC workflow for purity analysis.

» Reagents and Materials

o

[¢]

[e]

[e]

o

[¢]

e |nstrumentation

Acetonitrile (HPLC Grade)
Ammonium Acetate (HPLC Grade)
Water (HPLC Grade, 18.2 MQ-cm)

Formic Acid (LC-MS Grade)

6-Amino-2-methoxynicotinic Acid Reference Standard

C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 um particle size)

o HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array

Detector (DAD).

» Preparation of Solutions
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o Mobile Phase A (Agueous): 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with
Formic Acid. Filter through a 0.22 um membrane. The buffered, slightly acidic pH ensures
protonation of the amino group and suppression of carboxylate formation, leading to
consistent retention.

o Mobile Phase B (Organic): Acetonitrile.

o Standard Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in
DMSO. Dilute with Mobile Phase A to a working concentration of approximately 50 pg/mL.

o Sample Solution: Prepare a sample solution at the same concentration as the working
standard using the same diluent.

o Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 3.5 um
) A: 10 mM Ammonium Acetate, pH 4.5B:
Mobile Phase .
Acetonitrile
) 5% B to 95% B over 15 minutes, hold for 3 min,
Gradient ) - ]
return to 5% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 pL
Detection UV at 254 nm and 280 nm

o Data Analysis
o Integrate all peaks in the chromatogram.
o Calculate the purity of the main peak using the area percent method:

= % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
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Liquid Chromatography-Mass Spectrometry (LC-MS) for
Identity Confirmation

LC-MS is a powerful tool that confirms molecular identity by providing an accurate mass
measurement. It is also highly effective for identifying and characterizing unknown impurities.
For MS compatibility, it is crucial to use volatile buffers in the mobile phase.[4]

Preparation

Sample Preparation
(Dilute sample in nject LC Separation Electrospray Mass Analyzer Mass Spectrum Exact Mass Identity Confirmation
50:50 ACN/H20 with (C18 Column) lonization (ESI) (e.g., Q-TOF) Acquisition Determination (IM+H]* and [M-H]~)

Analysis Data Processing
0.1% Formic Acid)

Click to download full resolution via product page
Caption: LC-MS workflow for identity confirmation.
» Reagents and Materials
o Use LC-MS grade solvents (Acetonitrile, Water, Formic Acid).
e Instrumentation

o An LC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-
TOF) or Orbitrap, equipped with an Electrospray lonization (ESI) source.

o Preparation of Solutions
o Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is a volatile modifier that
aids in ionization for ESI-MS.

o Sample Solution: Prepare a dilute solution of the sample (~10 pg/mL) in 50:50
Water/Acetonitrile with 0.1% Formic Acid.
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e LC-MS Conditions

Parameter Setting

LC Column C18, 2.1 x 100 mm, 1.8 pm

LC Gradient 5% B to 95% B over 10 minutes

Flow Rate 0.3 mL/min

lon Source Electrospray lonization (ESI)

Polarity Positive and Negative Switching Mode
Mass Range 50 - 500 m/z

Expected lons [M+H]*: 169.0608, [M-H]~: 167.0462
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)

o Data Analysis
o Extract the mass spectrum for the chromatographic peak of interest.

o Confirm the presence of the calculated exact mass for the protonated molecule ([M+H]*)
in positive mode and the deprotonated molecule ([M-H]~) in negative mode. The high-
resolution mass measurement should be within 5 ppm of the theoretical value.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming
the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both *H and 3C
NMR spectra should be acquired. The choice of a deuterated solvent is critical; DMSO-de is
often suitable as it can dissolve the compound and allows for the observation of exchangeable
protons from the amine (NH2) and carboxylic acid (COOH) groups.[5]
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Caption: NMR workflow for structural elucidation.

e Sample Preparation

o Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation
o A 400 MHz (or higher) NMR spectrometer.
o Data Acquisition
o Acquire a *H NMR spectrum.
o Acquire a 133C NMR spectrum with proton decoupling.

o (Optional) Acquire a DEPT-135 spectrum to differentiate between CH, CHz, and CHs
carbons.

o Expected Spectral Features and Interpretation
o H NMR (in DMSO-ds):

= Aromatic Protons: Two doublets in the aromatic region (~6.0-8.0 ppm), corresponding to
the two protons on the pyridine ring.

= Methoxy Protons (-OCHs): A singlet at ~3.8-4.0 ppm, integrating to 3H.

= Amine Protons (-NHz): A broad singlet, integrating to 2H. Its chemical shift can be
variable.
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= Carboxylic Acid Proton (-COOH): A very broad singlet, often downfield (>10 ppm),
integrating to 1H.

o 13C NMR (in DMSO-ds):

Expect 7 distinct carbon signals.

Carboxylic Carbonyl (C=0): ~165-170 ppm.

Aromatic Carbons: 5 signals in the ~90-160 ppm range.

Methoxy Carbon (-OCHs): ~55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups
present in a molecule.[6] The spectrum provides a unique "fingerprint" that can be used for
identification when compared against a reference standard.

Peak Interpretation
(Identify characteristic
functional group bands)

Identity Confirmation

(Fﬁg(r:gp;?n:le;:qroeﬁlnotnof Analyze FTIR Spectrometer Spectrum Acquisition
powder on ATR crystal) with ATR Accessory (Scan 4000-400 cm™1)

Click to download full resolution via product page
Caption: FTIR workflow for functional group analysis.
o Sample Preparation

o Using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity.
Place a small amount of the solid sample directly onto the ATR crystal. Ensure good

contact by applying pressure with the anvil.
o Alternatively, prepare a KBr pellet.
 Instrumentation

o An FTIR spectrometer equipped with a universal ATR accessory.
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o Data Acquisition
o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum over the range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio.

o Expected Characteristic Absorption Bands

Wavenumber (cm~2) Vibration Type Functional Group

N-H Stretch (asymmetric &

3450 - 3300 symmetric) Primary Amine (-NH2)[7]
3300 - 2500 O-H Stretch (broad) Carboxylic Acid (-COOH)
~1700 - 1680 C=0 Stretch Carboxylic Acid (-COOH)[8]
~1620 - 1550 N-H Bend Primary Amine (-NH2)[7]
~1600, ~1470 C=C and C=N Ring Stretching Aromatic Pyridine Ring
~1250 C-O Stretch Aryl Ether (-OCHs)

Summary and Best Practices

The comprehensive characterization of 6-Amino-2-methoxynicotinic acid requires an
orthogonal approach, combining chromatographic and spectroscopic techniques.

o For Identity: Use LC-MS for accurate mass confirmation and NMR for definitive structural
elucidation. FTIR serves as a rapid identity check.

o For Purity: Use a validated RP-HPLC method with a UV detector for quantitative analysis of
the main component and its impurities.

Best Practices:
» Always use high-purity solvents and reagents to avoid background contamination.[9]

o Use a well-characterized reference standard for all quantitative measurements.
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o Perform system suitability tests before running analytical batches to ensure the
instrumentation is performing correctly.

» Document all experimental parameters and results meticulously for traceability and
reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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